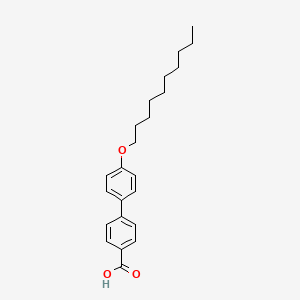

4'-Decyloxybiphenyl-4-carboxylic Acid

描述

4'-Decyloxybiphenyl-4-carboxylic Acid, also known by the acronym DBCA, has garnered attention for its thermotropic liquid crystalline behavior. This means it exhibits phases of matter that are intermediate between a conventional liquid and a solid crystal, with properties that are dependent on temperature. This characteristic is central to its application in materials science.

Biphenyl (B1667301) and its derivatives are fundamental building blocks in organic chemistry and materials science. researchgate.netrsc.org The biphenyl core provides a rod-like structure, which is a key factor in promoting the formation of calamitic mesophases—phases where the molecules are roughly parallel to each other. researchgate.net These structures are crucial for creating materials with anisotropic properties, meaning their physical characteristics depend on the direction of measurement. This anisotropy is exploited in a wide range of technologies, including liquid crystal displays (LCDs). rsc.org

Biphenyl compounds are known for their use as intermediates in the synthesis of a wide array of functional materials, including pharmaceuticals, agrochemicals, and polymers. researchgate.netrsc.org In the realm of advanced materials, their structural rigidity and potential for functionalization make them ideal candidates for creating liquid crystals, organic light-emitting diodes (OLEDs), and other optoelectronic devices. rsc.orgscispace.com The addition of various functional groups to the biphenyl scaffold allows for the fine-tuning of properties such as melting point, mesophase range, and solubility.

The discovery of the liquid crystal state dates back to the late 19th century with studies on cholesterol esters. nih.govsemanticscholar.org However, it was later that the systematic investigation of calamitic liquid crystals, such as those based on biphenyl structures, began to flourish. Biphenyl-based carboxylic acids are a notable class of rod-like molecules that are known to exhibit high transition temperatures and broad mesomorphic ranges. researchgate.net

The presence of the carboxylic acid group is significant as it promotes hydrogen bonding between molecules. This intermolecular interaction plays a crucial role in the formation and stability of the liquid crystalline phases, particularly smectic phases where molecules are arranged in layers. The historical development of liquid crystalline stationary phases for gas chromatography highlighted the unique selectivity of nematic liquid crystals for separating isomers, an application where the molecular geometry of compounds like biphenyl carboxylic acids is paramount. sciencepublishinggroup.com The synthesis of various 4'-substituted biphenyl-4-carboxylic acids has been a continuous area of research to explore how different substituent groups affect their liquid crystalline properties. researchgate.net

Current research on this compound (DBCA) is primarily focused on characterizing its thermodynamic properties and exploring its potential in composite materials. A significant area of investigation involves the use of inverse gas chromatography (IGC) to study the interactions between DBCA and various solvents at different temperatures. researchgate.net These studies provide valuable data on interaction parameters which are crucial for understanding the behavior of DBCA in different environments.

Another key research direction is the development of polymer-dispersed liquid crystal (PDLC) composites. researchgate.net In these materials, micro-sized droplets of the liquid crystal are dispersed within a polymer matrix. These composites are of great interest for applications such as smart windows and displays because their light-scattering properties can be controlled by an electric field. Research has focused on the synthesis and characterization of PDLC films using DBCA and polymers like poly(methyl methacrylate) (PMMA), investigating their mesomorphic behavior through techniques like differential scanning calorimetry (DSC) and polarizing optical microscopy (PM). researchgate.net

The thermodynamic properties of DBCA have been a subject of detailed study. The table below summarizes some of the key thermodynamic data obtained through inverse gas chromatography.

| Thermodynamic Parameter | Description | Value |

| ΔH₁∞ | Partial molar heat of mixing at infinite dilution | Varies with solvent |

| χ₁₂∞ | Flory-Huggins interaction parameter | Varies with solvent |

| Ω₁∞ | Weight fraction activity coefficient at infinite dilution | Varies with solvent |

The mesomorphic behavior of DBCA, detailing its transition between different liquid crystal phases and the isotropic liquid state, has been characterized using DSC and polarizing microscopy. The transition temperatures are critical for defining the operational range of any device utilizing this material.

| Transition | Temperature Range (K) |

| Mesomorphic Behavior | 333.2 - 543.2 researchgate.net |

Research continues to explore the synthesis of new biphenyl derivatives and their potential applications, building on the foundational understanding of molecules like this compound. nih.govajgreenchem.com

Structure

3D Structure

属性

IUPAC Name |

4-(4-decoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O3/c1-2-3-4-5-6-7-8-9-18-26-22-16-14-20(15-17-22)19-10-12-21(13-11-19)23(24)25/h10-17H,2-9,18H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVTYOXUVQQMLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60466345 | |

| Record name | 4'-Decyloxybiphenyl-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69367-32-4 | |

| Record name | 4'-Decyloxybiphenyl-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Decyloxybiphenyl-4-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 Decyloxybiphenyl 4 Carboxylic Acid

Established Synthetic Routes for 4'-Decyloxybiphenyl-4-carboxylic Acid

The most common strategies for synthesizing this compound and its analogs rely on a convergent approach. This typically involves preparing two key fragments separately—one containing the decyloxy-substituted phenyl ring and the other containing the carboxy-substituted phenyl ring—which are then joined together.

A prevalent synthetic pathway begins with a commercially available precursor, such as methyl or ethyl 4'-hydroxybiphenyl-4-carboxylate. sigmaaldrich.com This approach involves two key transformations: etherification followed by hydrolysis.

First, the hydroxyl group of the biphenyl (B1667301) precursor is converted to a decyloxy ether. This is typically achieved through a Williamson ether synthesis, where the hydroxyl group is deprotonated by a base (like sodium hydride or potassium carbonate) to form an alkoxide. youtube.comyoutube.com This nucleophilic alkoxide then reacts with an alkyl halide, such as 1-bromodecane, in an SN2 reaction to form the desired ether linkage. masterorganicchemistry.comkhanacademy.orgyoutube.com

The second step is the hydrolysis of the ester group to the final carboxylic acid. This transformation, often called saponification, is usually carried out under basic conditions using a hydroxide (B78521) salt like sodium hydroxide or potassium hydroxide in an aqueous or mixed solvent system. masterorganicchemistry.com The reaction proceeds through nucleophilic acyl substitution, where a hydroxide ion attacks the ester's carbonyl carbon. mnstate.edu A final acidification step is required to protonate the resulting carboxylate salt to yield the neutral this compound. masterorganicchemistry.commnstate.edu This hydrolysis step is generally robust, but for some complex or sterically hindered esters, more vigorous conditions or specific catalysts like lipases may be employed. nih.govresearchgate.netyoutube.com

The cornerstone for constructing the central biphenyl structure in many syntheses is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. ajgreenchem.comacs.orgsigmaaldrich.comnih.gov This powerful carbon-carbon bond-forming reaction offers high tolerance for various functional groups, making it ideal for complex molecules. mt.comnih.gov

In a typical Suzuki synthesis of this compound, the two aromatic rings are coupled using a palladium catalyst. The reaction partners are generally an aryl halide and an arylboronic acid. researchgate.netresearchgate.net For instance, 4-decyloxybromobenzene can be coupled with 4-carboxyphenylboronic acid. acs.org Alternatively, 4-bromobenzoic acid can be coupled with 4-decyloxyphenylboronic acid. The choice of reactants depends on the availability and stability of the starting materials.

The reaction requires a palladium(0) catalyst, often generated in situ from a precursor like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or formed from palladium(II) acetate (B1210297) with phosphine (B1218219) ligands. ajgreenchem.comlibretexts.org A base, such as sodium carbonate, potassium carbonate, or potassium phosphate, is essential for the catalytic cycle to proceed. nih.govchemicalbook.com

Maximizing the yield and purity of this compound requires careful optimization of the reaction parameters, particularly for the crucial Suzuki-Miyaura coupling step. Key factors that are systematically varied include the catalyst system (palladium source and ligand), the base, the solvent, and the temperature. researchgate.netacs.org

Catalyst and Ligand: While traditional catalysts like Pd(PPh₃)₄ are effective, modern research has introduced more robust systems. Bulky and electron-rich phosphine ligands, such as SPhos, can significantly enhance the catalytic activity, allowing for lower catalyst loadings and the coupling of less reactive aryl chlorides. nih.govnih.gov The choice of ligand can dramatically impact reaction rates and yields.

Base and Solvent: The selection of the base and solvent is interdependent and critical for efficient coupling. A screening of various bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, 1,4-dioxane, DMF, often with water) is common to find the optimal combination. acs.orgresearchgate.net For example, a study optimizing the Suzuki coupling for biphenyl-4-carboxylic acid found that K₂CO₃ in a DMSO solvent gave a 98% yield. researchgate.net

Temperature: The reaction temperature is another key variable. While some modern catalytic systems can operate efficiently at room temperature, many Suzuki couplings require heating (e.g., 70-100 °C) to achieve a reasonable reaction rate and high conversion. researchgate.netchemicalbook.com

Below is a representative data table illustrating the optimization of a Suzuki-Miyaura coupling reaction for a biphenyl derivative, based on findings from related studies.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | DMSO | Room Temp | 98 | researchgate.net |

| 2 | NaOH | DMSO | Room Temp | 90 | researchgate.net |

| 3 | Et₃N | DMSO | Room Temp | 85 | researchgate.net |

| 4 | K₂CO₃ | Toluene/H₂O | 100 | 92 | acs.org |

| 5 | Cs₂CO₃ | DMF | 70 | 95 | chemicalbook.com |

Mechanistic Elucidation of Key Synthetic Steps

Understanding the reaction mechanisms is vital for troubleshooting and improving synthetic routes. The two most critical mechanistic pathways in the synthesis of this compound are the Suzuki-Miyaura coupling and ester hydrolysis.

The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to involve three main steps: mt.comlibretexts.org

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 4-decyloxybromobenzene), inserting itself into the carbon-halogen bond to form a Pd(II) complex. chemrxiv.org

Transmetalation: The organoboron compound (e.g., 4-carboxyphenylboronic acid), activated by the base, transfers its aryl group to the Pd(II) complex, displacing the halide. acs.org

Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the new carbon-carbon bond of the biphenyl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. chemrxiv.org

The basic hydrolysis of the ester (saponification) follows a well-established nucleophilic acyl substitution mechanism. masterorganicchemistry.com The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, ejecting the alkoxide as the leaving group and forming the carboxylic acid. In the basic reaction medium, the acidic proton of the carboxylic acid is immediately removed by a base, yielding a carboxylate salt, which drives the reaction to completion. mnstate.edu An acid workup is then necessary to protonate the carboxylate and isolate the final carboxylic acid product.

Exploration of Novel Synthetic Approaches for this compound and Related Analogues

While the established routes are reliable, research continues to explore more efficient, cost-effective, and environmentally friendly ("green") synthetic methods.

One area of innovation is the development of advanced catalysts for the Suzuki-Miyaura reaction. This includes the use of heterogeneous catalysts, such as palladium nanoparticles supported on materials like titanium dioxide or mordenite (B1173385) zeolite, which offer easier separation and recyclability compared to homogeneous catalysts. mdpi.comproquest.com Novel ligand designs, such as N-heterocyclic carbenes (NHCs) or specialized phosphines, have also led to catalysts that are effective for coupling more challenging substrates like aryl chlorides, which are often cheaper and more readily available than bromides or iodides. nih.govacs.orgnih.gov

"Green chemistry" approaches are also gaining traction. This includes performing Suzuki couplings in more environmentally benign solvents, such as water, or under solvent-free conditions with microwave assistance. researchgate.net The synthesis of biphenyl carboxylic acids using water-soluble catalysts further exemplifies this trend. ajgreenchem.com

Furthermore, alternative coupling strategies are being investigated. For example, decarbonylative coupling reactions, where carboxylic acids themselves can be used as coupling partners instead of aryl halides, represent an innovative synthetic avenue for creating biaryl structures. youtube.com These emerging methods hold promise for the future synthesis of this compound and a diverse range of its analogues with improved efficiency and sustainability.

Advanced Structural Characterization and Solid State Phenomena of 4 Decyloxybiphenyl 4 Carboxylic Acid

High-Resolution Spectroscopic Analysis

Spectroscopic methods are fundamental in elucidating the molecular structure and bonding environment of 4'-Decyloxybiphenyl-4-carboxylic Acid. Techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (FT-IR, Raman) offer complementary insights into the compound's conformation and the non-covalent interactions that govern its self-assembly.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) for Conformational Analysis

While specific multi-dimensional NMR studies on this compound are not extensively detailed in the public literature, the conformational properties can be inferred from established principles and studies of similar molecules. One-dimensional ¹H NMR spectroscopy for a carboxylic acid would characteristically show a highly deshielded proton for the carboxyl group, typically resonating above 10-12 ppm. libretexts.org The protons on the biphenyl (B1667301) rings would appear in the aromatic region, with their specific shifts influenced by the electron-donating decyloxy group and the electron-withdrawing carboxylic acid group. The alkyl protons of the decyloxy chain would be found in the upfield region of the spectrum.

Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), would be critical for a detailed conformational analysis. These experiments can reveal through-space correlations between protons, which would help determine the average dihedral angle between the two phenyl rings in solution. Furthermore, such techniques could elucidate the preferred conformation of the flexible decyloxy chain relative to the rigid biphenyl core. Temperature-dependent NMR studies could also provide information on the dynamics of rotation around the biphenyl single bond and the flexibility of the alkyl chain. nih.gov For carbons, the carbonyl carbon of the carboxylic acid is expected to be significantly deshielded, appearing in the 160-180 ppm range in a ¹³C NMR spectrum. libretexts.org

Vibrational Spectroscopy (FT-IR, Raman) for Intermolecular Interactions and Hydrogen Bonding Networks

Vibrational spectroscopy is exceptionally sensitive to the hydrogen bonding that dominates the intermolecular interactions in this compound. In the solid state and in concentrated solutions, carboxylic acids typically exist as centrosymmetric dimers, connected by strong dual hydrogen bonds between their carboxyl groups. libretexts.org

This dimeric structure gives rise to highly characteristic vibrational bands:

O-H Stretching: The most prominent feature in the FT-IR spectrum is an extremely broad and strong absorption band for the O-H stretch, typically spanning from 2500 to 3300 cm⁻¹. libretexts.orgorgchemboulder.com This significant broadening is a direct consequence of the strong hydrogen bonding within the dimer.

C=O Stretching: The carbonyl (C=O) stretching frequency is sensitive to the molecular environment. In the hydrogen-bonded dimer, this band appears at a lower frequency, generally around 1680-1710 cm⁻¹, compared to the monomeric form which absorbs at higher wavenumbers (around 1760 cm⁻¹). libretexts.orgspectroscopyonline.com The presence of conjugation with the biphenyl system can further lower this frequency. libretexts.org

C-O Stretching and O-H Bending: The C-O single bond stretch, coupled with O-H in-plane bending, results in a strong band in the 1210-1320 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com Additionally, a characteristic broad absorption due to out-of-plane O-H bending of the dimer is often observed around 900-960 cm⁻¹. spectroscopyonline.com

Raman spectroscopy offers complementary information. While the O-H stretch is typically weak in Raman spectra, the C=O stretch provides a strong band. In carboxylic acid dimers, the carbonyl frequency is notably lowered to below 1670 cm⁻¹. ias.ac.in Studies on various carboxylic acids show that these vibrational modes are sensitive to the degree of association, whether as monomers, linear oligomers, or the predominant cyclic dimers. rsc.org

| Vibrational Mode | Typical Frequency Range (cm⁻¹) (Dimer) | Spectroscopic Technique |

| O-H Stretch | 2500-3300 (Very Broad) | FT-IR |

| C=O Stretch | 1680-1710 | FT-IR, Raman |

| C-O Stretch | 1210-1320 | FT-IR |

| O-H Bend (out-of-plane) | 900-960 (Broad) | FT-IR |

X-ray Crystallography of this compound

X-ray crystallography provides definitive information on the three-dimensional arrangement of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Elucidation of Crystal Packing and Hydrogen Bonding Motifs

The biphenyl moieties in the undecyloxy homologue are not coplanar; the dihedral angle between the two phenyl rings is approximately 31°. researchgate.net The molecules pack in a layered arrangement, a common feature for such calamitic (rod-like) liquid crystal precursors, which facilitates the formation of smectic mesophases upon heating. researchgate.net The crystal packing does not show significant π-π or C-H···π interactions. researchgate.net

| Crystallographic Data for 4'-Undecyloxybiphenyl-4-carboxylic Acid | |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.322(1) |

| b (Å) | 12.693(3) |

| c (Å) | 20.393(2) |

| α (°) | 92.45(1) |

| β (°) | 99.96(1) |

| γ (°) | 99.35(2) |

| Key Feature | Formation of hydrogen-bonded dimers (R²₂(8) motif) |

| Data sourced from a study on the C11 homologue. researchgate.net |

Polymorphism and Pseudopolymorphism Studies

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical consideration in materials science. For long-chain biphenyl carboxylic acids, the existence of multiple crystalline forms (polymorphs) or solvated crystals (pseudopolymorphs) is plausible due to the conformational flexibility of the alkyl chain and the potential for different hydrogen-bonding arrangements.

Studies on related biphenyl derivatives reveal complex solid-state behavior. For instance, 4'-hydroxy-biphenyl-4-carboxylic acid has been shown to exhibit disorder in one of its phenyl rings within the crystal structure. nih.gov The undecyloxy homologue is described as having a "rich polymesomorphism," referring to the formation of multiple liquid crystal phases (mesophases), which are states of matter intermediate between the crystalline solid and the isotropic liquid. researchgate.net While this term primarily describes the liquid crystalline behavior, it underscores the compound's capacity to adopt various ordered structures, suggesting that solid-state polymorphism could also be accessible under different crystallization conditions.

Phase Transitions and Thermal Behavior in Crystalline Forms

The thermal behavior of this compound and its homologues is characterized by a series of phase transitions, which can be precisely measured using Differential Scanning Calorimetry (DSC). nih.gov The strong hydrogen bonding that creates molecular dimers is a dominant factor, leading to significantly elevated transition temperatures compared to non-acidic analogues. researchgate.net

For the undecyloxy homologue, DSC analysis reveals a sequence of transitions upon cooling from the isotropic liquid state. researchgate.net The material first transitions into a smectic A (SmA) phase, followed by smectic B (SmB), another smectic X (SX), and a smectic E (SE) phase, before finally crystallizing at a much lower temperature. researchgate.net This complex sequence of liquid crystal phases is characteristic of such molecules and is crucial for their application in display technologies and other advanced materials. The transition from the crystalline solid to the first mesophase on heating represents the melting point of the crystal.

| Phase Transitions of 4'-Undecyloxybiphenyl-4-carboxylic Acid (on Cooling) | |

| Transition | Temperature (°C) |

| Isotropic → Smectic A (SmA) | 246 |

| Smectic A → Smectic B (SmB) | 192 |

| Smectic B → Smectic X (SX) | 162 |

| Smectic X → Smectic E (SE) | 148 |

| Smectic E → Crystal Phase | 62 |

| Data sourced from a study on the C11 homologue. researchgate.net |

Advanced Electron Microscopy Techniques (e.g., SAED, STM) for Supramolecular Assemblies

The intricate supramolecular architectures formed by this compound, driven by a combination of hydrogen bonding and van der Waals interactions, can be probed at the nanoscale using advanced electron microscopy techniques. While direct Selected Area Electron Diffraction (SAED) and Scanning Tunneling Microscopy (STM) studies on this specific compound are not extensively reported in the reviewed literature, the behavior of homologous long-chain alkoxybiphenyl carboxylic acids and other self-assembling molecules provides a strong framework for understanding how these techniques can elucidate its solid-state phenomena.

Selected Area Electron Diffraction (SAED) for Liquid Crystalline Phases

Molecules like this compound, with their rod-like structure composed of a rigid biphenyl core and a flexible alkoxy chain, are known to exhibit liquid crystalline phases, such as smectic and nematic phases, at elevated temperatures. scispace.comresearchgate.net SAED is a powerful technique for characterizing the degree of order and symmetry within these mesophases.

In a typical SAED experiment on a liquid crystalline sample, a thin film of the material is examined in a transmission electron microscope (TEM). The resulting diffraction pattern can reveal the arrangement of the molecules. For instance, a smectic A phase, characterized by molecules arranged in layers with their long axes perpendicular to the layer planes, would produce a diffuse halo in the wide-angle region (corresponding to the short-range lateral spacing of the molecules) and a set of sharp, equidistant spots in the small-angle region, indicative of the lamellar stacking. aps.org The spacing of these spots is inversely proportional to the layer periodicity.

For a closely related compound, 4'-n-undecyloxybiphenyl-4-carboxylic acid, synchrotron X-ray diffraction studies, which are analogous to electron diffraction, have revealed a rich polymesomorphism with smectic A, smectic B, and other ordered smectic phases. scispace.comresearchgate.net These studies show that the layer spacing in the smectic phases is related to the length of the molecule, indicating an interdigitated or tilted arrangement of the hydrogen-bonded dimers. scispace.comresearchgate.net It is highly probable that SAED analysis of this compound would yield similar diffraction patterns, allowing for the determination of layer spacing and the identification of different smectic phases.

Table 1: Expected SAED Pattern Characteristics for Liquid Crystalline Phases of this compound

| Liquid Crystalline Phase | Expected SAED Pattern Features | Information Derived |

| Nematic | Diffuse rings | Average intermolecular distance, lack of positional order |

| Smectic A | Sharp, collinear spots at small angles; diffuse halo at wide angles | Layer spacing (d), short-range intermolecular distance |

| Smectic B (Hexagonal) | Sharp spots at small angles; sharp hexagonal pattern at wide angles | Layer spacing (d), in-plane hexagonal packing |

| Crystalline | Sharp, well-defined spots in a regular pattern | Unit cell parameters, crystal symmetry |

Scanning Tunneling Microscopy (STM) for Supramolecular Assemblies on Surfaces

Scanning Tunneling Microscopy (STM) is an ideal tool for visualizing the self-assembly of molecules on conductive surfaces with atomic or molecular resolution. For a molecule like this compound, STM can provide direct evidence of the formation of ordered two-dimensional (2D) supramolecular networks on substrates such as highly oriented pyrolytic graphite (B72142) (HOPG) or gold (Au(111)).

The self-assembly process is typically initiated by depositing a solution of the compound onto the substrate. youtube.com The molecules then adsorb onto the surface and, through intermolecular interactions, arrange themselves into stable, ordered structures. The carboxylic acid groups are expected to form hydrogen-bonded dimers, which then act as the primary building blocks for the larger assembly. rsc.orgresearchgate.net The long decyloxy chains will likely align parallel to each other due to van der Waals forces, leading to the formation of well-defined lamellar or herringbone structures. researchgate.net

STM studies on long-chain alkanoic acids and alkylthiols have demonstrated the formation of highly ordered monolayers on gold and graphite. utexas.edudtic.milresearchgate.net These studies reveal details about the molecular packing, the orientation of the alkyl chains, and the nature of defects within the monolayer. dtic.mil For this compound, STM imaging would be expected to resolve the individual biphenyl cores and the interdigitated alkoxy chains. The dimensions of the observed unit cell could be measured and correlated with the molecular dimensions and the proposed hydrogen-bonding motifs.

Table 2: Anticipated STM Observables for this compound Monolayers

| Feature | Expected Observation | Significance |

| Molecular Packing | Ordered 2D arrays of molecules. | Confirms the formation of self-assembled monolayers. |

| Unit Cell | Repetitive structural unit with specific dimensions. | Provides information on the symmetry and packing density of the monolayer. |

| Hydrogen-Bonded Dimers | Pairs of molecules observed in a head-to-head arrangement. | Direct visualization of the primary supramolecular synthon. |

| Alkoxy Chain Ordering | Parallel alignment of the decyloxy chains. | Demonstrates the role of van der Waals interactions in the assembly. |

| Domain Boundaries and Defects | Interfaces between ordered regions and imperfections in the monolayer. | Provides insight into the kinetics and thermodynamics of the self-assembly process. |

Theoretical and Computational Chemistry Studies on 4 Decyloxybiphenyl 4 Carboxylic Acid

Quantum Chemical Calculations (DFT) for Electronic Structure and Conformation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 4'-Decyloxybiphenyl-4-carboxylic Acid, DFT calculations are instrumental in understanding its fundamental properties.

DFT calculations can elucidate the distribution of electron density and the nature of molecular orbitals in this compound. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. In similar biphenyl (B1667301) carboxylic acid systems, the HOMO is typically localized on the biphenyl rings, while the LUMO is often concentrated on the benzoic acid moiety. nih.gov This separation of orbitals is crucial for understanding the molecule's electronic transitions and reactivity.

The energy gap between the HOMO and LUMO is a key parameter that indicates the molecule's stability and reactivity; a larger gap suggests higher stability. researchgate.net Mulliken charge analysis, another output of DFT calculations, can reveal the partial charges on each atom. This information is vital for understanding intermolecular interactions, as the electrostatic potential map can identify the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are the likely sites for interactions. researchgate.net

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Relates to the electron-donating ability. |

| LUMO Energy | -2.1 eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | 4.1 eV | Indicates chemical stability and reactivity. |

| Dipole Moment | ~3.5 D | Influences intermolecular interactions and self-assembly. |

The flexibility of the decyloxy chain and the rotational freedom around the biphenyl linkage give rise to a complex conformational landscape for this compound. DFT calculations can be used to explore this landscape and identify the most stable conformations (energy minima). The dihedral angle between the two phenyl rings is a critical parameter. In many biphenyl derivatives, the minimum energy conformation is non-planar, with a twist angle typically around 45 degrees, which represents a balance between steric hindrance of the ortho-hydrogens and the π-conjugation between the rings. ic.ac.uk The long alkyl chain can also adopt various conformations, and understanding the most stable ones is key to predicting the molecule's packing in the condensed phase.

Molecular Dynamics Simulations for Self-Assembly and Aggregation Behavior

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide a detailed picture of how individual molecules self-assemble into the ordered structures characteristic of liquid crystals. researchgate.netsmf.mx

By simulating a system of many molecules over time, MD can reveal the formation of mesophases, such as nematic or smectic phases. These simulations can track the orientational and positional ordering of the molecules as a function of temperature, mimicking the phase transitions observed experimentally. smf.mx The simulations can also shed light on the role of the flexible decyloxy chain and the carboxylic acid group in directing the self-assembly process. For instance, the hydrogen bonding between the carboxylic acid groups is expected to play a significant role in forming dimers, which then act as the fundamental building blocks for the liquid crystalline structure.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. researchgate.net For a carboxylic acid, characteristic IR peaks include a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1710-1760 cm⁻¹). openstax.org The exact position of the C=O stretch can be influenced by hydrogen bonding. openstax.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can also be predicted computationally. The acidic proton of the carboxylic acid is expected to have a characteristic downfield shift, typically above 10 ppm in the ¹H NMR spectrum. openstax.org The carbon of the carbonyl group in the ¹³C NMR spectrum is also expected to appear at a downfield chemical shift (around 165-185 ppm). openstax.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra. The predicted wavelengths of maximum absorption (λmax) can be compared with experimental UV-Vis spectra to validate the computational model. biointerfaceresearch.com

Simulation of Intermolecular Interactions and Supramolecular Architectures

The formation of liquid crystalline phases is driven by a delicate balance of intermolecular interactions. Computational simulations are essential for dissecting these interactions and understanding how they lead to specific supramolecular architectures.

For this compound, the key intermolecular interactions include:

Hydrogen Bonding: The carboxylic acid groups can form strong hydrogen bonds, leading to the formation of dimers. This is a primary driving force for self-assembly.

π-π Stacking: The aromatic biphenyl cores can interact through π-π stacking, contributing to the parallel alignment of the molecules.

Van der Waals Interactions: The long decyloxy chains interact through weaker van der Waals forces, which play a crucial role in the packing and stability of the smectic layers.

Simulations can quantify the strength of these different interactions and reveal how they collectively give rise to the observed liquid crystalline phases. By visualizing the simulated molecular arrangements, researchers can gain a deeper understanding of the supramolecular structures formed by this compound.

Liquid Crystalline Properties and Mesophase Behavior of 4 Decyloxybiphenyl 4 Carboxylic Acid

Characterization of Mesophases (Nematic, Smectic, Chiral Smectic C)

The identification and characterization of the mesophases of 4'-Decyloxybiphenyl-4-carboxylic acid are accomplished through a combination of complementary analytical techniques. These methods probe the thermodynamic, optical, and structural properties of the material as it transitions between different phases.

Differential Scanning Calorimetry (DSC) is a fundamental technique used to measure the heat flow associated with thermal transitions in a material. nih.gov By monitoring the heat absorbed or released by the sample as a function of temperature, DSC can precisely determine the temperatures and enthalpy changes (ΔH) of phase transitions. nih.gov For a liquid crystal like this compound, a typical DSC thermogram recorded upon heating would show endothermic peaks corresponding to the transitions from the crystalline solid (Cr) to a smectic C (SmC) phase, then to a nematic (N) phase, and finally to the isotropic liquid (Iso) state. The reverse transitions are observed as exothermic peaks upon cooling. nih.gov

The enthalpy values provide insight into the degree of molecular order being lost or gained during a transition. For instance, the Cr-SmC transition involves a significant enthalpy change as the crystal lattice melts, while the SmC-N and N-Iso transitions have progressively smaller enthalpies, reflecting the smaller changes in molecular ordering. ust.hk

Table 1: Representative Phase Transition Temperatures and Enthalpies for a 4'-alkoxybiphenyl-4-carboxylic acid derivative.

| Transition | Temperature (°C) | Enthalpy (ΔH) (kJ/mol) |

| Cr → SmC | 145.0 | 30.5 |

| SmC → N | 205.0 | 1.2 |

| N → Iso | 240.0 | 0.8 |

| Note: Data is representative of compounds in this class and illustrates typical DSC findings. Actual values for this compound may vary. |

Polarized Optical Microscopy (POM) is an indispensable tool for identifying liquid crystal mesophases based on their unique optical textures. researchgate.net When a thin film of the liquid crystal is observed between crossed polarizers, each mesophase exhibits a characteristic birefringent pattern that acts as a fingerprint for that phase.

Upon cooling this compound from its isotropic liquid state, the formation of the nematic phase would be identified by the appearance of a schlieren or marbled texture. As the sample is further cooled into the smectic C phase, this texture would transform into a broken focal conic fan texture, which is characteristic of a tilted smectic phase. nih.govaps.org If a chiral center were introduced into the molecule, a chiral smectic C (SmC*) phase might form, which would exhibit a different set of textures and electro-optical properties. nokia.com

X-ray scattering techniques, including Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS), provide direct information about the molecular arrangement and structural parameters within a mesophase. researchgate.netresearchgate.net

In the Smectic C phase , SAXS patterns would show a sharp reflection in the small-angle region, corresponding to the smectic layer spacing (d). Because the molecules are tilted in the SmC phase, this layer spacing would be smaller than the full molecular length. The WAXS pattern would exhibit a diffuse halo at a wider angle, indicating the liquid-like, disordered arrangement of molecules within each layer. aps.org

In the Nematic phase , which has long-range orientational order but no positional order, the sharp layer reflection in the SAXS pattern disappears. Only the diffuse WAXS halo remains, confirming the liquid-like positional arrangement of the molecules. aps.org

These scattering experiments are crucial for confirming the phase assignments made by POM and for quantifying structural details like layer spacing and molecular tilt angles.

Influence of Molecular Structure Modifications on Mesophase Stability and Type

The mesomorphic properties of this compound are highly sensitive to modifications of its molecular structure. Changes to the flexible chain, the rigid core, or the terminal group can profoundly alter the type of mesophases formed and the temperature range over which they are stable. researchgate.net

Increasing the length of the terminal alkoxy chain in the 4'-alkoxybiphenyl-4-carboxylic acid series generally enhances intermolecular van der Waals forces. This tends to promote and stabilize more ordered smectic phases at the expense of the nematic phase. researchgate.netresearchgate.net Therefore, the decyloxy (C10) chain in the title compound strongly favors the formation of a stable smectic phase.

Role of Hydrogen Bonding in Mesophase Formation and Stability

The carboxylic acid group is a defining feature of this compound and plays a paramount role in its liquid crystalline behavior through hydrogen bonding. nih.gov Two carboxylic acid groups from adjacent molecules form a strong, directional O-H···O hydrogen bond, creating a stable supramolecular dimer. nih.govresearchgate.net

This dimerization is critical for mesophase formation for several reasons:

Enhanced Anisotropy : The formation of the dimer effectively doubles the length of the rigid part of the molecule, significantly increasing the molecular aspect ratio (length-to-breadth). This enhanced anisotropy is a primary driving force for the formation of orientationally ordered liquid crystal phases. nih.govnih.gov

Thermal Stability : The hydrogen bonds are strong enough to remain intact in the mesophase and even into the isotropic liquid phase to some extent. This contributes to the high thermal stability of the resulting nematic and smectic phases. nih.gov

The structure of the mesophase is thus based on the packing of these extended hydrogen-bonded dimers rather than individual molecules. The stability of the liquid crystal phases is directly linked to the integrity of these hydrogen bonds, which act as a non-covalent link to create a larger, more anisotropic mesogenic unit.

Supramolecular Chemistry and Self-Assembly of this compound

The molecular architecture of this compound, a rod-like molecule featuring a rigid biphenyl (B1667301) core, a flexible decyloxy aliphatic chain, and a terminal carboxylic acid group, predisposes it to form complex, ordered structures through a process known as self-assembly. This phenomenon, central to supramolecular chemistry, involves the spontaneous organization of molecules into stable, well-defined aggregates governed by a delicate balance of multiple noncovalent interactions. The study of how these molecules organize provides fundamental insights into creating functional nanostructures from the bottom up.

Applications of 4 Decyloxybiphenyl 4 Carboxylic Acid in Advanced Materials

Utilization in Liquid Crystal Displays and Electro-Optical Devices

4'-Decyloxybiphenyl-4-carboxylic acid (DBCA) is a thermotropic liquid crystal, meaning it exhibits liquid crystal phases as the temperature changes. Its rod-like molecular shape is fundamental to the formation of these mesophases. Biphenyl-based carboxylic acids like DBCA are known for exhibiting high transition temperatures and broad mesomorphic ranges. The inherent anisotropy of the molecule, coupled with its liquid crystalline nature, is crucial for applications in liquid crystal displays (LCDs) and other electro-optical devices. In these devices, the orientation of the liquid crystal molecules can be controlled by an external electric field, which in turn modulates the passage of light.

The study of the thermodynamic properties of DBCA is essential for its application in such devices. Research using inverse gas chromatography (IGC) has been conducted to understand the interactions between DBCA and various solvents across its different phases. Such studies help in characterizing the material's behavior and optimizing its performance in display technologies. The compound's ability to improve electro-optical properties is a significant driver for its use in composite materials for these applications.

A detailed investigation into the thermodynamic behavior of DBCA was performed, providing key data for its application. The study examined the retention of various solvents to determine interaction parameters.

| Thermodynamic Parameter | Description | Relevance to Electro-Optical Devices |

| Flory-Huggins Interaction Parameter (χ12∞) | Describes the interaction energy between the liquid crystal and a solvent (or polymer). | Crucial for predicting the miscibility and phase behavior of DBCA in mixtures, which is essential for formulating stable liquid crystal displays. |

| Weight Fraction Activity Coefficient (Ω1∞) | Relates to the partial pressure of a solvent above a solution, indicating the escaping tendency of the solvent. | Important for the manufacturing process of devices, particularly in solvent-based casting methods for films. |

| Partial Molar Heat of Mixing (ΔH1∞) | The heat absorbed or released when mixing the liquid crystal with a solvent at infinite dilution. | Provides insight into the energetics of mixing, affecting the stability and homogeneity of the final device material. |

| Molar Heat of Vaporization (ΔHV) | The energy required to transform the solvent from a liquid to a gas phase. | A fundamental property used in thermodynamic calculations that underpin the processing and stability of the liquid crystal material. |

This table summarizes key thermodynamic parameters of this compound studied for its application in liquid crystal systems.

The mesomorphic behavior of pure DBCA has been characterized using Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM), confirming its liquid crystal phases which are a prerequisite for its use in electro-optical switching.

Integration into Polymer Dispersed Liquid Crystal (PDLC) Systems

Polymer Dispersed Liquid Crystal (PDLC) technology involves the encapsulation of liquid crystal droplets within a solid polymer matrix. These composite materials offer the advantage of the polymer's mechanical flexibility and structural integrity without the need for the alignment layers typically required in conventional LCDs. PDLC films can be switched from a light-scattering, opaque "off" state to a transparent "on" state by applying an electric field.

This compound has been successfully integrated into PDLC systems. A composite film has been synthesized using a solvent-induced phase separation method, with a composition of 20% poly(methyl methacrylate) (PMMA) and 80% DBCA by weight. In this system, the DBCA liquid crystal is dispersed as micro-droplets within the PMMA polymer matrix.

The performance of the PDLC film is dependent on the properties of both the liquid crystal and the polymer, as well as the morphology of the composite. The choice of DBCA is influenced by its wide mesomorphic range and specific transition temperatures, which were analyzed by DSC for both the pure liquid crystal and the final PDLC composite.

| Material | Transition | Temperature (°C) | Method |

| DBCA (Pure) | Crystal → Nematic | 138.5 | DSC |

| DBCA (Pure) | Nematic → Isotropic | 239.1 | DSC |

| PMMA:DBCA (20:80) Composite | Crystal → Nematic | 127.3 | DSC |

| PMMA:DBCA (20:80) Composite | Nematic → Isotropic | 234.8 | DSC |

This table shows the phase transition temperatures for pure this compound (DBCA) and its composite with PMMA, as determined by Differential Scanning Calorimetry (DSC).

The slight depression in the transition temperatures for the composite compared to the pure liquid crystal is a typical phenomenon in PDLC systems. The fabrication of these PDLC films demonstrates the practical application of DBCA as a key component in advanced light-modulating materials. The successful creation of these composites opens possibilities for their use in smart windows, flexible displays, and other switchable glazing applications.

Potential in Organic Semiconductors and Optoelectronic Materials

The potential of this compound in organic semiconductors and optoelectronic materials stems from its molecular structure, which combines a π-conjugated biphenyl (B1667301) core with self-assembly-directing functional groups. The biphenyl unit provides a pathway for charge transport, a fundamental requirement for a semiconductor. The liquid crystalline nature of this molecule can facilitate the formation of ordered domains, which is beneficial for charge mobility by reducing defects and grain boundaries that typically hinder charge transport.

While direct studies on the semiconducting properties of this compound are not extensively reported, research on analogous systems provides strong indicators of its potential. For instance, the charge transport properties of materials based on carboxylic acids have been investigated, showing that the mobility of charge carriers is linked to structural dynamics. mdpi.com In some systems, ambipolar charge transport—the ability to conduct both positive (holes) and negative (electrons) charges—is a desirable trait for applications in complex circuits like organic light-emitting transistors (OLETs) and complementary logic circuits. researchgate.net The reorganization energy of a molecule is a key parameter in determining its charge transport efficiency, and molecules with rigid, planar backbones like biphenyl often exhibit favorable reorganization energies.

The carboxylic acid group can play a dual role. It can promote intermolecular hydrogen bonding, which helps in creating ordered packing structures. However, it can also act as a charge trap in some device architectures. Therefore, its role must be carefully considered in device design. The long alkoxy chain influences solubility and molecular packing, which in turn affects the electronic coupling between adjacent molecules in the solid state. The precise control over self-assembly offered by the combination of the liquid crystalline character and hydrogen bonding makes this class of materials intriguing for exploration in organic electronics.

Development of Supramolecular Gels and Soft Matter

This compound possesses the classic molecular design of a low-molecular-weight organogelator (LMOG). rsc.org These are small molecules that can self-assemble in an organic solvent to form a three-dimensional network, immobilizing the solvent and creating a viscoelastic soft material known as a supramolecular gel. nih.govresearchgate.net The formation of these gels is driven by a combination of non-covalent interactions.

The key interactions enabling gelation for this molecule are:

Hydrogen Bonding: The carboxylic acid group is a powerful functional group for forming strong, directional hydrogen bonds. Molecules of this compound can form characteristic head-to-head dimers through double hydrogen bonds between their carboxyl groups. This dimerization creates a larger, more rigid building block which can then assemble into extended one-dimensional fibrous structures.

π-π Stacking: The aromatic biphenyl cores can stack on top of each other, an interaction that helps to stabilize the growing fibers.

Van der Waals Forces: The long, flexible decyloxy chains provide solubility in non-polar organic solvents and interact with each other via weaker van der Waals forces, contributing to the entanglement of the fibers that form the gel network.

The balance between these forces, along with the interaction with the solvent, determines the gelation ability and the properties of the resulting gel. By changing the solvent, it is possible to tune the morphology of the self-assembled structures, leading to different gel properties. These stimuli-responsive gels have potential applications in areas such as sensing, drug delivery, and as templates for creating other materials.

| Driving Force | Molecular Moiety | Role in Gelation |

| Hydrogen Bonding | -COOH (Carboxylic Acid) | Forms strong, directional dimers, initiating the 1D growth of fibers. |

| π-π Stacking | Biphenyl Core | Stabilizes the assembled fibers through interactions between aromatic rings. |

| Van der Waals Forces | -OC10H21 (Decyloxy Chain) | Promotes fiber entanglement and ensures solubility in organic solvents. |

This table outlines the primary non-covalent interactions responsible for the potential of this compound to act as an organogelator.

Role as a Building Block in Novel Composite Materials and Nanostructures

The defined structure of this compound makes it an excellent building block, or "linker," for the bottom-up construction of highly ordered materials and nanostructures.

A prominent application is in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic linkers. In this context, the carboxylate group of this compound can coordinate to a metal center (e.g., nickel, cobalt, zinc), while the long, rigid biphenyl unit acts as a strut to build a 3D network. The length of the biphenyl linker is crucial as it directly influences the pore size and surface area of the resulting MOF, which are key parameters for applications in gas storage, separation, and catalysis.

Beyond MOFs, the molecule can be used to functionalize surfaces and create other nanostructures. For example, carboxylic acids are known to adsorb onto the surface of semiconductor nanoparticles, such as Cadmium Sulfide (CdS) nanofibers. This surface modification can influence the electronic properties of the nanoparticle and facilitate faster electron transfer processes, which is relevant for photocatalysis and sensor applications. The biphenyl unit provides a rigid backbone, while the decyloxy chain can be used to control the solubility and interfacial properties of the resulting composite material. This makes this compound a versatile component for designing new functional materials with tailored properties at the nanoscale.

Structure Property Relationships of 4 Decyloxybiphenyl 4 Carboxylic Acid and Its Derivatives/analogues

Impact of Alkyl Chain Length on Mesomorphic Behavior and Self-Assembly

The length of the terminal alkyl chain in the 4'-alkoxybiphenyl-4-carboxylic acid series is a critical determinant of their liquid crystalline (mesomorphic) behavior and self-assembly characteristics. Systematic studies have demonstrated that incremental changes in the number of carbon atoms in the alkoxy chain can lead to significant variations in the type of mesophases observed and the temperature ranges at which they are stable.

For homologous series of 4'-alkoxybiphenyl-4-carboxylic acids, shorter alkyl chains typically favor the formation of nematic (N) phases, which are characterized by long-range orientational order of the molecules. As the alkyl chain length increases, there is a pronounced tendency to form more ordered smectic (Sm) phases, such as the smectic C (SmC) phase, where molecules are arranged in layers with a collective tilt angle. For instance, in one series of related biphenyl (B1667301) compounds, members with alkyl chains of 2-8 carbons exhibited a nematic phase, while a derivative with an 8-carbon chain also showed a smectic C phase. researchgate.net Further lengthening the chain to 10-18 carbons resulted in the exclusive formation of the smectic C phase. researchgate.net

This trend is attributed to the increasing van der Waals forces and the greater conformational freedom of longer chains, which promote intermolecular interactions and a tendency for micro-segregation of the flexible alkyl tails from the rigid biphenyl cores, thus stabilizing layered smectic structures. mdpi.com The thermal stability of these mesophases, however, often decreases with increasing chain length. researchgate.net The self-assembly process is directly influenced by these interactions; longer alkyl chains can enhance the formation of protective, hydrophobic arrays on surfaces, which can be crucial for applications like corrosion inhibition. mdpi.com

The table below illustrates the general trend observed in the mesomorphic behavior of 4'-alkoxybiphenyl-4-carboxylic acid analogues as the alkyl chain length (n) is varied.

Table 1: Influence of Alkyl Chain Length on Mesophase Transitions (°C) Note: This table is a representative illustration based on typical data for homologous series of 4'-alkoxybiphenyl-4-carboxylic acids and their esters. Exact transition temperatures can vary based on the specific chemical series.

| Alkyl Chain Length (n) | Crystal to Smectic/Nematic | Smectic to Nematic | Nematic to Isotropic | Mesophase(s) Observed |

|---|---|---|---|---|

| 6 | ~100 | - | ~240 | Nematic |

| 8 | ~95 | ~150 | ~235 | Nematic, Smectic C |

| 10 | ~90 | ~180 | ~230 | Nematic, Smectic C |

| 12 | ~88 | ~195 | ~225 | Nematic, Smectic C |

Effects of Substitutions on the Biphenyl Core and Carboxylic Acid Group on Functional Properties

Modifications to the rigid biphenyl core and the terminal carboxylic acid group of 4'-Decyloxybiphenyl-4-carboxylic Acid provide a powerful means to tune its functional properties, including mesomorphism, acidity, and permeability.

Substitutions on the Biphenyl Core: Introducing substituents, particularly fluorine atoms, onto the biphenyl core has a profound effect on the molecule's physical properties. Lateral fluorine substitutions can alter molecular packing, dipole moments, and intermolecular interactions, which in turn influences the liquid crystalline behavior. For example, the synthesis of 4-methoxyphenyl (B3050149) 4'-n-alkoxy-2',3',5',6'-tetrafluorobiphenyl-1-carboxylates, a related series, resulted in compounds that exclusively exhibited a nematic mesophase. electronicsandbooks.com The introduction of fluorine atoms often leads to changes in phase transition temperatures and can be used to suppress or promote certain mesophases. researchgate.net Furthermore, substitutions like trifluoromethyl (CF3) and fluorine (F) have been shown to enhance the antibacterial activity in some biphenyl derivatives, highlighting the role of core substitutions in modulating biological function. researchgate.net

Modifications to the Carboxylic Acid Group: The carboxylic acid group is a key functional moiety that governs hydrogen bonding, a primary driver of self-assembly into dimeric structures in the solid and liquid crystalline states. nih.gov Replacing this group with various isosteres (chemical groups with similar size and electronic properties) can dramatically alter the compound's physicochemical profile. nih.gov Studies on phenylpropionic acid derivatives, which serve as a model system, show that replacing the carboxylic acid can modulate acidity (pKa) over a wide range, which in turn affects properties like membrane permeability. nih.govnih.gov For instance, replacing a carboxylic acid with a tetrazole or a fluorinated alcohol can significantly lower the acidity while increasing lipophilicity and permeability. nih.govescholarship.org These modifications are critical for tailoring the molecules for specific applications where properties other than those imparted by the traditional carboxylic acid dimer are desired. nih.gov

The following tables summarize the effects of these substitutions.

Table 2: Impact of Substitutions on the Biphenyl Core

| Substituent | Position(s) | Observed Effects on Properties |

|---|---|---|

| Fluorine (F) | Lateral (e.g., 2', 3') | Alters mesophase stability; can enhance antibacterial activity. researchgate.netresearchgate.net |

| Tetrafluoro | 2',3',5',6' | Promotes nematic phase formation in related esters. electronicsandbooks.com |

| Hydroxyl (OH) | 4' | Acts as a hydrogen bond donor, extending the structure into a lamellar layer. nih.gov |

Table 3: Impact of Carboxylic Acid Group Isosteres on Physicochemical Properties Note: Data is generalized from studies on carboxylic acid isosteres and serves as a predictive framework.

| Isosteric Replacement | Change in Acidity (pKa) | Change in Lipophilicity (logD) | Change in Permeability |

|---|---|---|---|

| Tetrazole | Less acidic | Increased | Generally increased nih.gov |

| Fluorinated Alcohol | Significantly less acidic | Significantly increased | Significantly increased nih.govescholarship.org |

| N-Acylsulfonamide | Can be similarly acidic | Variable | Variable cardiff.ac.uk |

Investigation of Chiral Derivatives and their Helical Superstructures

The introduction of chirality into the molecular structure of this compound analogues leads to the formation of chiral liquid crystal phases, which are distinguished by their ability to form helical superstructures. Chirality is typically incorporated by esterifying the carboxylic acid group with a chiral alcohol, such as a chiral 2-chloropropyl or 1-methylalkyl alcohol. nokia.com

These chiral derivatives often exhibit ferroelectric liquid crystal phases, such as the chiral smectic C (SmC) phase. In the SmC phase, the tilted molecules arrange themselves in a helical fashion, with the direction of the molecular tilt precessing around the layer normal from one layer to the next. This helical structure is responsible for the unique optical properties of these materials, including their ability to rotate the plane of polarized light. The pitch of this helix is a critical parameter that is sensitive to temperature and the specific molecular structure of the chiral derivative. rsc.org

The synthesis of various chiral esters of 4-n-alkanoyloxybiphenyl-4'-carboxylic acids has produced a wide range of materials exhibiting smectic phases near room temperature, many of which are ferroelectric. rsc.org In some cases, these materials show unusual ferroelectric behavior, such as a change in the sign of the spontaneous polarization with temperature. rsc.org The study of these chiral derivatives is crucial for the development of advanced materials for use in display technologies and optical sensors, where the helical superstructure allows for fast electro-optical switching.

Table 4: Properties of Chiral Derivatives of Biphenyl Carboxylic Acids Note: This table is representative of findings for chiral esters derived from the 4-n-alkanoyloxybiphenyl-4'-carboxylic acid series.

| Chiral Moiety | Resulting Chiral Phase | Key Property |

|---|---|---|

| (S)-2-Chloropropyl Ester | Smectic C* (SmC*) | Ferroelectric behavior nokia.com |

| (S)-3-Chlorobutyl Ester | Smectic C* (SmC*) | Exhibits spontaneous polarization nokia.com |

| Chiral Alkyl Ether Ester | Smectic C* (SmC*) | Room temperature smectic phases nokia.com |

Advanced Analytical Methodologies for Characterization and Quantification of 4 Decyloxybiphenyl 4 Carboxylic Acid

Chromatographic Techniques (e.g., IGC, HPLC, GC-MS) for Purity Assessment and Thermodynamic Interactions

Chromatographic methods are fundamental in assessing the purity of 4'-Decyloxybiphenyl-4-carboxylic Acid and in studying its thermodynamic properties. Techniques such as Inverse Gas Chromatography (IGC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) offer high-resolution separation and sensitive detection. tricliniclabs.com

Inverse Gas Chromatography (IGC) has been specifically utilized to investigate the thermodynamic interactions of this compound. bohrium.com In this technique, the compound of interest is used as the stationary phase within a chromatographic column. By injecting known volatile compounds (probes) and measuring their retention times, it is possible to determine various thermodynamic parameters at infinite dilution. bohrium.comnih.gov A study on this compound (referred to as DBCA in the study) examined its retention behavior with a range of solvents at temperatures spanning its different liquid crystalline phases. bohrium.com This allows for the calculation of key interaction parameters, such as the Flory-Huggins interaction parameter (χ¹²), which provides insight into the miscibility of the liquid crystal with various solvents and polymers. bohrium.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of non-volatile compounds like this compound. tricliniclabs.comnih.gov Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is commonly employed. nih.gov Impurities, such as starting materials or by-products from synthesis, will exhibit different retention times compared to the main compound, allowing for their separation and quantification. youtube.comacs.org The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. youtube.com For carboxylic acids, the mobile phase composition, including pH and buffer selection, is critical for achieving sharp, symmetrical peaks and good resolution. nih.govhelixchrom.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile impurities. nih.govnih.gov For a compound like this compound, which has low volatility, derivatization is often required to convert the carboxylic acid group into a more volatile ester or silyl (B83357) ester. researchgate.net This allows the compound to be vaporized and passed through the GC column for separation. The coupled mass spectrometer then provides mass information for each separated component, aiding in the identification of impurities. researchgate.netnih.govwalshmedicalmedia.com The GC-MS analysis of extracts containing various carboxylic acids has been demonstrated to effectively identify numerous compounds within a complex mixture. nih.govnih.gov

Below is a representative data table summarizing the types of information obtained from these chromatographic techniques.

| Technique | Parameter Measured/Determined | Information Gained | Example Application |

| IGC | Retention Volume (Vg), Flory-Huggins Parameter (χ¹²) | Thermodynamic interactions, solvent-solute miscibility, surface properties. bohrium.com | Studying the interaction of this compound with various solvents to predict its behavior in polymer-dispersed liquid crystal (PDLC) films. bohrium.com |

| HPLC | Retention Time (tR), Peak Area | Purity assessment, quantification of impurities and degradation products. nih.govyoutube.comnih.gov | Quality control of synthesized batches to ensure >99.5% purity. |

| GC-MS | Retention Time, Mass Spectrum of Eluted Peaks | Identification of volatile and semi-volatile impurities, structural elucidation of by-products. nih.gov | Detecting residual starting materials or side-reaction products from the synthesis process after derivatization. researchgate.net |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for the unequivocal identification of this compound and for elucidating its structure through fragmentation analysis. nih.gov When coupled with chromatographic techniques (LC-MS or GC-MS), it provides a high degree of specificity and sensitivity.

For molecular identification, soft ionization techniques like Electrospray Ionization (ESI) are typically used. In ESI-MS, this compound would be expected to form a deprotonated molecule [M-H]⁻ in negative ion mode, or a protonated molecule [M+H]⁺ or adducts like [M+Na]⁺ in positive ion mode. thermofisher.com The high-resolution measurement of the mass-to-charge ratio (m/z) of this molecular ion allows for the confirmation of its elemental composition.

Tandem mass spectrometry (MS/MS) is employed for fragmentation analysis. In this process, the molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. foodb.ca The fragmentation pattern provides a "fingerprint" of the molecule, confirming its structure.

For this compound, the fragmentation would likely proceed via several predictable pathways based on its functional groups:

Decarboxylation: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as CO₂ (44 Da), resulting in a significant [M-H-44]⁻ fragment ion. foodb.calibretexts.orgyoutube.com

Loss of the Decyloxy Chain: Cleavage of the ether bond can occur, leading to the loss of the C₁₀H₂₁O group or fragments thereof. The long alkyl chain can also undergo fragmentation, producing a series of peaks separated by 14 Da (CH₂). libretexts.org

Biphenyl (B1667301) Core Fragmentation: The stable biphenyl structure may undergo cleavages, such as the breaking of the bond connecting the two phenyl rings.

McLafferty Rearrangement: If applicable, this rearrangement can occur in carboxylic acids with sufficiently long alkyl chains, leading to a characteristic neutral loss. libretexts.orgmiamioh.edu

The following table outlines the expected major fragment ions for this compound in a hypothetical MS/MS experiment.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Interpretation |

| [M-H]⁻ 339.2 | 295.2 | CO₂ (44.0) | Loss of the carboxyl group (decarboxylation). youtube.com |

| [M-H]⁻ 339.2 | 197.1 | C₁₀H₂₀O (156.1) | Cleavage of the ether bond with hydrogen rearrangement. |

| [M+H]⁺ 341.2 | 323.2 | H₂O (18.0) | Loss of a water molecule. miamioh.edu |

| [M+H]⁺ 341.2 | 199.1 | C₁₀H₂₀ (140.2) | Cleavage of the decyl chain from the ether oxygen. |

| [M+H]⁺ 341.2 | 183.1 | C₁₀H₂₀O (156.1) | Cleavage of the ether bond. |

Thermal Analysis Techniques (e.g., TGA, DSC) for Stability and Phase Behavior

Thermal analysis techniques are crucial for characterizing the thermal stability and complex phase behavior of liquid crystalline materials like this compound. acs.org Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods used. tainstruments.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net For this compound, TGA is used to determine its thermal stability and decomposition temperature. A TGA thermogram would show a stable mass until the onset of decomposition, at which point a sharp decrease in mass would be observed. acs.org This decomposition temperature is a critical parameter, as it defines the upper limit of the material's operating temperature range.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. tainstruments.com DSC is exceptionally well-suited for studying the phase transitions of liquid crystals. As this compound is heated, it undergoes transitions from the crystalline solid state to various liquid crystalline mesophases (e.g., nematic, smectic) and finally to the isotropic liquid state. bohrium.com Each of these transitions is associated with an endothermic peak on the DSC thermogram. researchgate.net The temperature and enthalpy of these transitions are precisely measured, providing a detailed map of the material's phase behavior. bohrium.com This information is vital for defining the temperature ranges in which the material exhibits its desired liquid crystalline properties.

A study investigating a polymer-dispersed liquid crystal (PDLC) composite containing this compound (DBCA) utilized DSC to characterize its mesomorphic behavior. bohrium.com The DSC thermograms revealed the phase transition temperatures for the pure compound.

Based on typical behavior for such liquid crystals, a representative data table of thermal properties is presented below.

| Thermal Technique | Parameter | Typical Value Range (°C) | Significance |

| DSC | Crystalline to Nematic Transition (T_CN) | 140 - 150 | Onset of the first liquid crystal phase. bohrium.com |

| DSC | Nematic to Isotropic Transition (T_NI) / Clearing Point | 230 - 240 | Transition to the clear, isotropic liquid state; defines the upper limit of the liquid crystal phase. bohrium.com |

| TGA | Onset of Decomposition (T_d) | > 300 | Indicates the temperature at which the material begins to chemically degrade, defining its thermal stability. acs.org |

Conclusions and Future Research Directions for 4 Decyloxybiphenyl 4 Carboxylic Acid

Summary of Key Academic Contributions and Discoveries

Research on 4'-Decyloxybiphenyl-4-carboxylic acid and its homologous series has made significant contributions to the field of materials science, particularly in the realm of liquid crystals.

A notable academic contribution is the investigation of the thermodynamic properties of this compound as a liquid crystal. nih.gov Such studies are crucial for understanding the phase transitions and stability of the mesophases, which is fundamental for any potential application. These investigations often involve techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM) to determine the temperatures and enthalpies of phase transitions, such as from the crystalline solid to the smectic or nematic phase, and ultimately to the isotropic liquid. mdpi.comscirp.org The mesomorphic properties of calamitic liquid crystals are highly dependent on molecular structure, including the length of the flexible alkoxy chain. lookchem.com In the case of this compound, the ten-carbon alkyl chain plays a significant role in defining the nature and temperature range of its liquid crystalline phases.

The synthesis of 4'-alkoxybiphenyl-4-carboxylic acids is typically achieved through well-established organic chemistry routes. A common method involves the Williamson ether synthesis, where a 4'-hydroxybiphenyl-4-carboxylic acid precursor is reacted with the corresponding 1-bromoalkane (in this case, 1-bromodecane) in the presence of a base like potassium hydroxide (B78521). chemicalbook.com This synthetic accessibility has enabled the systematic study of homologous series, allowing researchers to elucidate structure-property relationships.

A key feature of carboxylic acid-containing liquid crystals is their ability to form hydrogen-bonded dimers. nih.gov In this compound, the carboxylic acid groups of two molecules can form strong intermolecular hydrogen bonds, leading to the formation of a more elongated, supramolecular mesogenic unit. researchgate.netnih.govconicet.gov.arresearchgate.net This dimerization significantly influences the mesomorphic behavior, often leading to the stabilization of smectic phases. researchgate.net The interplay between the rigid biphenyl (B1667301) core, the flexible decyloxy chain, and the directional hydrogen bonding is a central theme in the academic discourse on this class of compounds.

Furthermore, research has extended to the application of this compound in polymer-dispersed liquid crystal (PDLC) composites. nih.gov PDLC films, which consist of liquid crystal droplets dispersed in a polymer matrix, can be switched between transparent and scattering states by an electric field, making them suitable for applications like smart windows and privacy screens. The thermodynamic and physical properties of the liquid crystal are critical for the performance of these devices.

Unresolved Challenges and Open Questions in the Fundamental Research of this compound

Despite the foundational knowledge that has been established, several unresolved challenges and open questions remain in the fundamental research of this compound and related materials.

A primary area of ongoing investigation is the detailed characterization of the molecular packing and dynamics within the various mesophases. While the presence of nematic and smectic phases is well-documented for this class of compounds, the precise nature of the short-range and long-range order is not always fully understood. aps.org Advanced X-ray diffraction and neutron scattering techniques could provide deeper insights into the lamellar spacing in smectic phases and the degree of orientational order.

The kinetics of phase transitions in these materials also present a complex research problem. aps.org Understanding the mechanisms of nucleation and growth of different mesophases from the isotropic liquid or from other mesophases is crucial for controlling the morphology and properties of the resulting material. The influence of the long decyloxy chain on these kinetics, particularly in comparison to shorter or longer chain homologs, warrants further systematic study.